Ethyl benzo[d]thiazole-5-carboxylate Ethyl benzo[d]thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 103261-70-7
VCID: VC20740195
InChI: InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)SC=N2
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol

Ethyl benzo[d]thiazole-5-carboxylate

CAS No.: 103261-70-7

Cat. No.: VC20740195

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl benzo[d]thiazole-5-carboxylate - 103261-70-7

CAS No. 103261-70-7
Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
IUPAC Name ethyl 1,3-benzothiazole-5-carboxylate
Standard InChI InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
Standard InChI Key ZSBYCGYHRQGYNA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)SC=N2
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)SC=N2

Chemical Properties and Structure

Structural Characteristics

Ethyl benzo[d]thiazole-5-carboxylate consists of a benzothiazole core with an ethyl carboxylate group at the 5-position. The benzothiazole scaffold comprises a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms. This heterocyclic structure contributes to the compound's stability and reactivity, making it suitable for various chemical transformations and biological interactions.

Chemical Identifiers and Properties

The compound is precisely characterized by various chemical identifiers that facilitate its recognition and study in scientific literature. Table 1 presents the comprehensive chemical identifiers and properties of ethyl benzo[d]thiazole-5-carboxylate.

Table 1: Chemical Identifiers and Properties of Ethyl benzo[d]thiazole-5-carboxylate

PropertyValue
CAS No.103261-70-7
IUPAC NameEthyl 1,3-benzothiazole-5-carboxylate
Molecular FormulaC₁₀H₉NO₂S
Molecular Weight207.25 g/mol
Standard InChIInChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
Standard InChIKeyZSBYCGYHRQGYNA-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC2=C(C=C1)SC=N2
Canonical SMILESCCOC(=O)C1=CC2=C(C=C1)SC=N2
PubChem Compound ID10608408

The chemical structure features an ethyl ester group (-COOEt) at position 5 of the benzothiazole ring, providing a reactive site for further functionalization. This ester group can undergo various transformations, including hydrolysis, reduction, and transesterification, offering versatility in synthetic applications.

Physical Properties

While specific physical property data for ethyl benzo[d]thiazole-5-carboxylate is limited in the provided search results, benzothiazole derivatives typically share certain physical characteristics. These compounds are often crystalline solids with defined melting points. The presence of the aromatic rings and the ethyl carboxylate group influences its solubility profile, making it more soluble in organic solvents than in water.

The compound should be stored away from moisture in sealed containers at room temperature to maintain its stability and integrity . This storage recommendation suggests sensitivity to hydrolysis, which is consistent with the presence of the ester functional group.

Synthesis Methods

Conventional Synthesis Approaches

The synthesis of ethyl benzo[d]thiazole-5-carboxylate typically involves the cyclization of 2-aminothiophenol with diethyl oxalate. This reaction leads to the formation of the benzothiazole scaffold with the carboxylate functionality at the desired position. The process can be outlined in multiple steps, beginning with the nucleophilic attack of the amino group on the carbonyl carbon of diethyl oxalate, followed by cyclization involving the thiol group.

Biological Activities and Applications

Modulation of Cell Growth and Apoptosis Pathways

Research indicates that compounds similar to ethyl benzo[d]thiazole-5-carboxylate can modulate important biological pathways, particularly those related to cell growth and apoptosis, which are critical in cancer biology. The benzothiazole scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with various biological targets involved in cellular regulation.

Structure-Activity Relationships

Structure-activity relationship studies of thiazole derivatives have revealed important insights that may apply to ethyl benzo[d]thiazole-5-carboxylate. These include:

  • The thiazole ring, often in combination with other heterocyclic systems, is essential for cytotoxic activity

  • Electron-donating groups (such as methyl) at specific positions can enhance anticancer activity

  • The presence of carboxylate groups, as in ethyl benzo[d]thiazole-5-carboxylate, may contribute to the compound's interaction with biological targets

Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives based on the ethyl benzo[d]thiazole-5-carboxylate scaffold.

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM4.8251 mL24.1255 mL48.2509 mL
5 mM0.9650 mL4.8251 mL9.6502 mL
10 mM0.4825 mL2.4125 mL4.8251 mL

This table provides guidance for preparing solutions of different concentrations using specific amounts of the compound . Such information is valuable for researchers conducting biological assays or other experimental work with ethyl benzo[d]thiazole-5-carboxylate.

Current Research and Future Perspectives

Recent Advances in Benzothiazole Research

The field of benzothiazole chemistry continues to advance, with ethyl benzo[d]thiazole-5-carboxylate playing a role as both a research subject and a synthetic intermediate. Recent studies have focused on:

  • Development of novel synthetic routes with improved efficiency and selectivity

  • Investigation of structure-activity relationships to optimize biological activity

  • Exploration of applications beyond medicinal chemistry, including materials science

  • Utilization as building blocks for the construction of more complex molecular architectures

These advances contribute to a deeper understanding of the properties and potential applications of ethyl benzo[d]thiazole-5-carboxylate and related compounds.

Emerging Applications

Beyond its established roles in medicinal chemistry, ethyl benzo[d]thiazole-5-carboxylate shows promise in several emerging applications:

  • As precursors for functional materials with optoelectronic properties

  • In the development of chemical probes for biological research

  • As components of supramolecular assemblies with unique structural features

  • In catalytic systems leveraging the coordination properties of the thiazole ring

These diverse applications highlight the versatility of ethyl benzo[d]thiazole-5-carboxylate as a chemical entity with multifaceted utility.

Research Gaps and Future Directions

Despite the progress in understanding ethyl benzo[d]thiazole-5-carboxylate, several research gaps remain to be addressed:

  • Comprehensive evaluation of its pharmacokinetic properties

  • Detailed mechanistic studies of its interactions with biological targets

  • Exploration of sustainable and scalable synthetic methods

  • Investigation of potential synergistic effects in combination with established therapeutic agents

Addressing these gaps will provide valuable insights into the full potential of ethyl benzo[d]thiazole-5-carboxylate in various applications and guide future research directions.

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